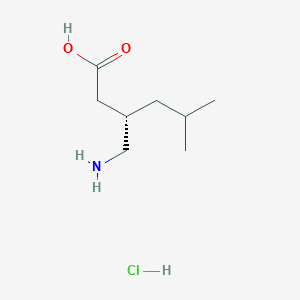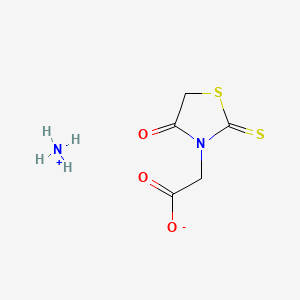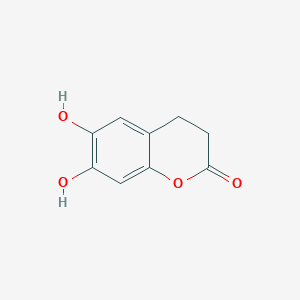
6,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the class of organic compounds known as chromanones, which are characterized by a chroman ring system with a ketone group. Chromanones are notable for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of resorcinol derivatives and acetoacetic ester in the presence of an acid catalyst to form the chromanone ring system. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 6,7-Dihydroxychroman-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for further applications.
化学反応の分析
Types of Reactions: 6,7-Dihydroxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6,7-dihydroxychroman-2,3-dione.
Reduction: Formation of 6,7-dihydroxychroman-2-ol.
Substitution: Formation of various substituted chromanones depending on the electrophile used.
科学的研究の応用
6,7-Dihydroxychroman-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 6,7-Dihydroxychroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate signaling pathways related to cell proliferation and apoptosis, which is relevant to its potential anticancer properties.
類似化合物との比較
- 6-Hydroxychroman-2-one
- 7-Hydroxychroman-2-one
- 6,7-Dimethoxychroman-2-one
Comparison: 6,7-Dihydroxychroman-2-one is unique due to the presence of two hydroxyl groups at positions 6 and 7, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the additional hydroxyl group enhances its antioxidant capacity compared to 6-Hydroxychroman-2-one and 7-Hydroxychroman-2-one. The presence of hydroxyl groups also allows for more diverse chemical modifications compared to 6,7-Dimethoxychroman-2-one, which has methoxy groups instead .
特性
CAS番号 |
15017-41-1 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
6,7-dihydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,10-11H,1-2H2 |
InChIキー |
QNHQEUFMIKRNTB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC2=CC(=C(C=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


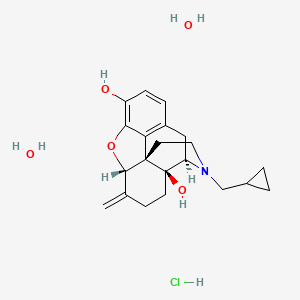
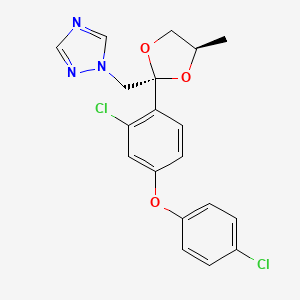
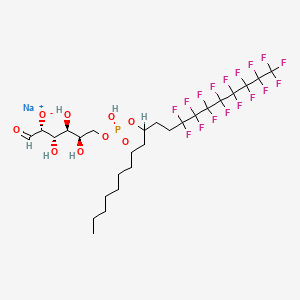

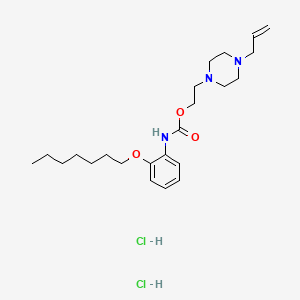

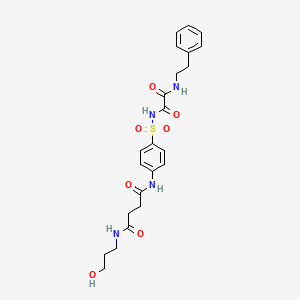

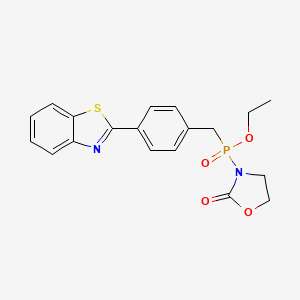
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
